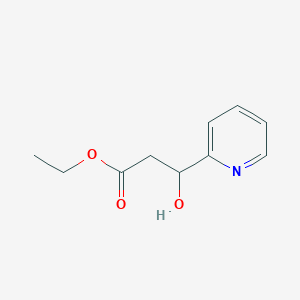![molecular formula C6H11F2NO B13691172 [1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)
[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol: is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a difluoroethyl group attached to an azetidine ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)azetidin-2-YL]methanol typically involves the reaction of azetidine derivatives with difluoroethylating agents. One common method includes the use of hypervalent iodine reagents to introduce the difluoroethyl group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(2,2-Difluoroethyl)azetidin-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of difluoroethylated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)azetidin-2-YL]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Its difluoroethyl group can modulate the lipophilicity and metabolic stability of biologically active molecules, making it a valuable tool in drug design .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The difluoroethyl group can improve the binding affinity and specificity of drug candidates to their targets, leading to more effective therapeutics .
Industry: The compound finds applications in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability, mechanical strength, and other desirable characteristics .
Mécanisme D'action
The mechanism of action of [1-(2,2-Difluoroethyl)azetidin-2-YL]methanol involves its interaction with molecular targets through its difluoroethyl group. This group acts as a lipophilic hydrogen bond donor, which can enhance the binding affinity of the compound to its targets. The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s interaction with biological molecules . The compound can participate in various biochemical pathways, depending on its specific application and target.
Comparaison Avec Des Composés Similaires
- [1-(2,2-Difluoroethyl)azetidin-3-YL]methanol
- (S)-(1-(2,2-Difluoroethyl)azetidin-2-YL)methanol
Comparison: Compared to other similar compounds, [1-(2,2-Difluoroethyl)azetidin-2-YL]methanol is unique due to its specific structural configuration and the position of the difluoroethyl group. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H11F2NO |
|---|---|
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
[1-(2,2-difluoroethyl)azetidin-2-yl]methanol |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-9-2-1-5(9)4-10/h5-6,10H,1-4H2 |
Clé InChI |
JBIDODZVMVOUMA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1CO)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


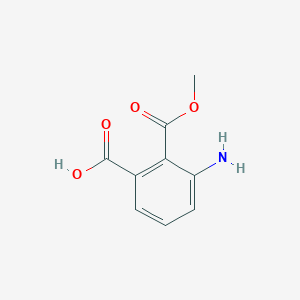
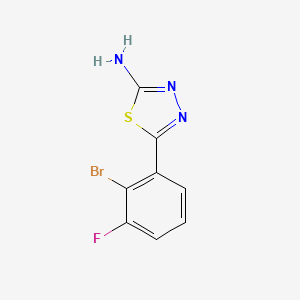
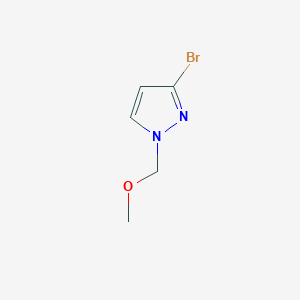
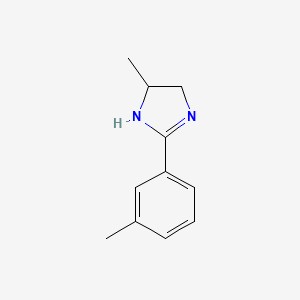
![Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate](/img/structure/B13691121.png)
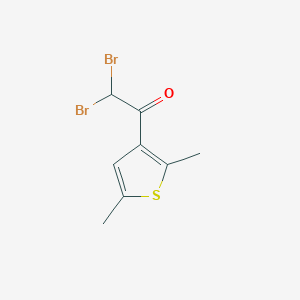
![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
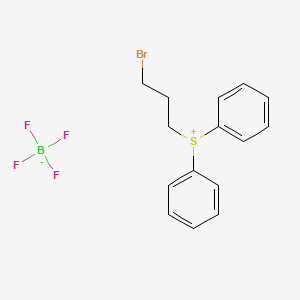
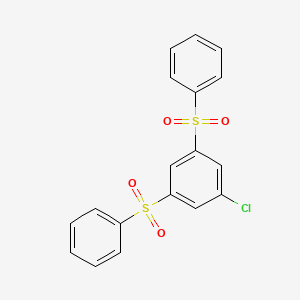
![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)



